{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol
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Overview
Description
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with appropriate aldehydes or ketones. One common method includes the reaction of 5-amino-1,3-dimethylpyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of {1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can prevent their activation and subsequent signaling pathways, leading to reduced cell growth and potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. Its ability to inhibit TRKs and other kinases makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
1339406-37-9 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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